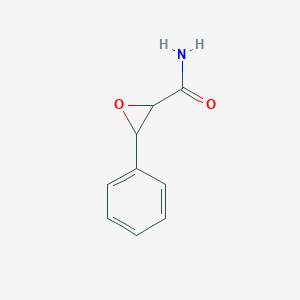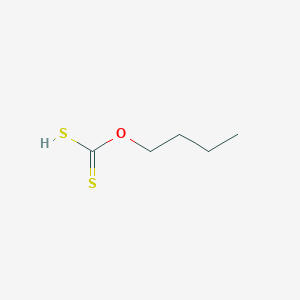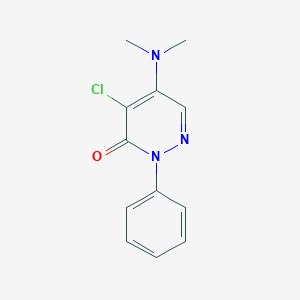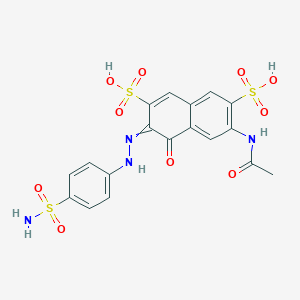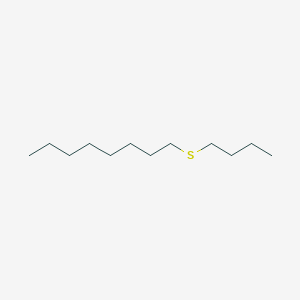
Octane, 1-(butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 1-(butylthio)-, also known as 1-Butylthiooctane, is a chemical compound with the molecular formula C10H22S. It is a colorless liquid with a strong odor and is commonly used in scientific research.
Mechanism Of Action
The mechanism of action of Octane, 1-(butylthio)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms, such as bacteria and fungi. It may also have an effect on cell proliferation and apoptosis.
Biochemical And Physiological Effects
Octane, 1-(butylthio)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells.
Advantages And Limitations For Lab Experiments
Octane, 1-(butylthio)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its strong odor and potential toxicity.
Future Directions
There are several future directions for the research on Octane, 1-(butylthio)-. One area of research could focus on its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Another area of research could focus on the development of new synthesis methods for Octane, 1-(butylthio)- that are more efficient and environmentally friendly. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, Octane, 1-(butylthio)- is a chemical compound with various biological activities that is commonly used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane, 1-(butylthio)- could lead to the development of new drugs and synthesis methods that could have significant implications in the field of medicine.
Synthesis Methods
Octane, 1-(butylthio)- can be synthesized through the reaction between 1-bromooctane and butanethiol. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using distillation or chromatography.
Scientific Research Applications
Octane, 1-(butylthio)- is commonly used in scientific research as a reference compound for the development of new drugs. It has been shown to have various biological activities, including antifungal, antibacterial, and antitumor properties. It is also used as a standard for gas chromatography analysis.
properties
CAS RN |
16900-07-5 |
|---|---|
Product Name |
Octane, 1-(butylthio)- |
Molecular Formula |
C12H26S |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
1-butylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |
InChI Key |
UNIAPWPIAGJFDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSCCCC |
Canonical SMILES |
CCCCCCCCSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



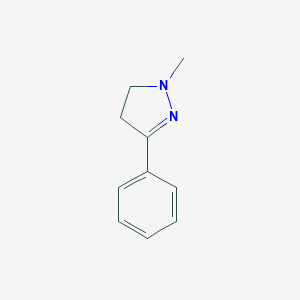
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
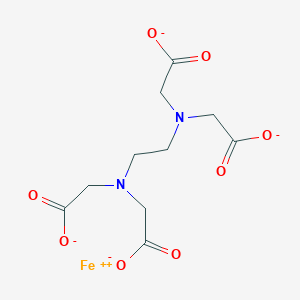
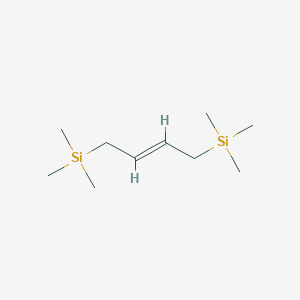

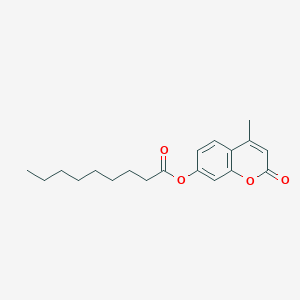
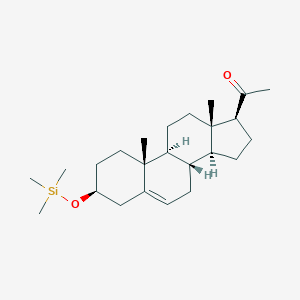
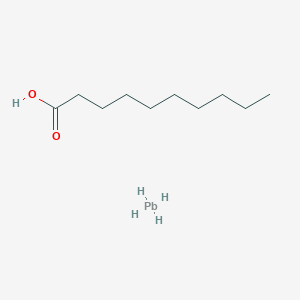
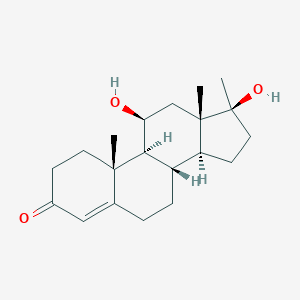
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
